Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1252672-38-0 . It has a molecular weight of 169.22 . The IUPAC name for this compound is methyl 4-aminobicyclo [2.2.1]heptane-1-carboxylate . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 169.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a complexity of 217 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid .Scientific Research Applications
Organic Synthesis and Structural Analysis
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives play a crucial role in organic synthesis, showcasing their versatility in forming complex molecular structures. For instance, they have been utilized in the synthesis of methylene-bridged pyrrolo[2,1-b]quinazolinones, highlighting the compound's ability to form methylene-bridged structures through reactions with di-exo-3-aminobicyclo[2.2.1]heptane-2-methanamine, leading to pentacyclic products containing dipyrrolodiazepine moieties (Stájer, Szabó, Csámpai, & Sohár, 2004). Furthermore, its isomeric forms have been explored for their specificity to membrane transport systems, indicating their potential in cellular uptake studies (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Chemical Synthesis and Medicinal Chemistry Applications
The compound's structure has been key in developing analogues for methionine and in understanding neighboring group participation in anodic oxidation, providing insights into electrochemical properties of such constrained amino acids (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Additionally, its derivatives have been synthesized for studying stereostructure and transport applications, demonstrating the compound's role in generating conformationally restricted amino acids that can influence amino acid transport systems (Onogi, Higashibayashi, & Sakurai, 2012).
Structural and Stereochemical Studies
This compound and its derivatives have been pivotal in studying conformationally restricted γ-turn mimics, which are significant in protein and peptide research. The efficient asymmetric synthesis and structural analysis of these compounds have provided valuable insights into intramolecular hydrogen bonding and the confirmation of turn structures, which are crucial for understanding protein folding and stability (Park et al., 2008).
Safety and Hazards
“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBGSLDDDRHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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